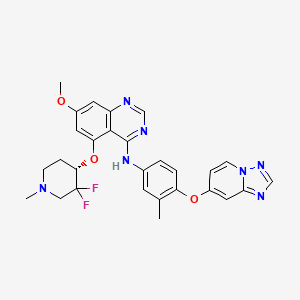

(R)-DZD1516

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C28H27F2N7O3 |

|---|---|

Molekulargewicht |

547.6 g/mol |

IUPAC-Name |

5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine |

InChI |

InChI=1S/C28H27F2N7O3/c1-17-10-18(4-5-22(17)39-19-6-9-37-25(13-19)32-16-34-37)35-27-26-21(31-15-33-27)11-20(38-3)12-23(26)40-24-7-8-36(2)14-28(24,29)30/h4-6,9-13,15-16,24H,7-8,14H2,1-3H3,(H,31,33,35)/t24-/m0/s1 |

InChI-Schlüssel |

IDQNCHCNBVCUHC-DEOSSOPVSA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)O[C@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5 |

Kanonische SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(R)-DZD1516: A Technical Guide to its Mechanism of Action in HER2+ Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is an orally bioavailable, potent, and highly selective, reversible tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1] Overexpression of HER2 is a key driver in a significant subset of breast cancers, leading to aggressive tumor growth and a poor prognosis.[2] this compound is specifically designed to target HER2-driven malignancies, with a particular focus on its ability to penetrate the blood-brain barrier (BBB), a critical feature for treating brain metastases, a common complication in patients with HER2-positive (HER2+) breast cancer.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in HER2+ cells, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-tumor effects by selectively binding to the intracellular tyrosine kinase domain of the HER2 receptor. This binding action inhibits the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cancer cell proliferation, survival, and invasion.[1] By blocking these pathways, this compound effectively halts the oncogenic signals driven by HER2 overexpression.[4]

A key characteristic of this compound is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR). This selectivity, reported to be over 300-fold, is significant as it minimizes off-target effects commonly associated with less selective TKIs, such as diarrhea and skin rash.[4]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line / Target | Value (nM) | Reference(s) |

| IC50 (Enzymatic Assay) | HER2 | 0.56 | [4] |

| IC50 (pHER2 Inhibition) | BT474C1 (HER2+) | 4.4 | [4] |

| IC50 (pEGFR Inhibition) | A431 (EGFR+) | 1455 | [4] |

| GI50 (Cell Proliferation) | BT474C1 (HER2+) | 20 | [4] |

| GI50 (Cell Proliferation) | A431 (EGFR+) | 8867 | [4] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Effect | Reference(s) |

| Brain Metastasis (BM) | This compound | 100 mg/kg | 48% TGI | [5] |

| This compound | 150 mg/kg | 79% TGI | [5] | |

| Leptomeningeal Metastasis (LM) | This compound | 100 mg/kg | 57% TGI | [5] |

| This compound | 150 mg/kg | 81% TGI | [5] | |

| Subcutaneous (SC) | This compound | 100 mg/kg | Tumor Remission | [5] |

| This compound | 150 mg/kg | Tumor Remission | [5] |

Table 3: In Vivo pHER2 Inhibition in BT474C1 Subcutaneous Xenograft Model

| Treatment Dosage | Time Point | pHER2 Inhibition | Reference(s) |

| 50 mg/kg | 0.25 hours | >94% | [5] |

| 50 mg/kg | 6 hours | Sustained Inhibition | [5] |

| 150 mg/kg | 24 hours | 89% | [5] |

Signaling Pathway Analysis

This compound's inhibition of HER2 phosphorylation directly impacts downstream signaling cascades crucial for cancer cell survival and proliferation. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.

Caption: this compound inhibits HER2, blocking downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

HER2 Enzymatic Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on HER2 kinase activity.

References

(R)-DZD1516: A Profile of a Highly Selective HER2 Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-DZD1516, a potent and reversible tyrosine kinase inhibitor (TKI) with a remarkable selectivity for Human Epidermal Growth Factor Receptor 2 (HER2) over Epidermal Growth Factor Receptor (EGFR). This compound's unique characteristics, including its high selectivity and ability to penetrate the blood-brain barrier, position it as a promising therapeutic agent for HER2-positive cancers, particularly those with central nervous system (CNS) metastases.[1][2][3][4] This document details the quantitative data from key preclinical assays, outlines the experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.

Executive Summary

This compound demonstrates a compelling selectivity for HER2 over wild-type EGFR, a critical attribute for minimizing off-target toxicities commonly associated with less selective TKIs, such as diarrhea and skin rash.[1][2] Preclinical data reveals an over 300-fold selectivity in cellular assays, a finding corroborated by enzymatic assays.[5] This high degree of selectivity is a key differentiator for this compound in the landscape of HER2-targeted therapies.

Data Presentation

The selectivity of this compound for HER2 versus EGFR has been quantified through both enzymatic and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values from these preclinical studies.

Table 1: Enzymatic Assay - Inhibitory Concentration (IC50) of this compound

| Target | This compound IC50 (nM) |

| HER2 | 0.56 |

This data highlights the potent enzymatic inhibition of HER2 by this compound.

Table 2: Cellular Assays - IC50 and GI50 of this compound

| Assay Type | Cell Line | Target | This compound IC50/GI50 (nM) | Selectivity (fold) |

| pHER2 Inhibition | BT474C1 | HER2 | 4.4 | >300 |

| pEGFR Inhibition | A431 | EGFR | 1455 | |

| Cell Proliferation | BT474C1 | HER2+ | 20 | >440 |

| Cell Proliferation | A431 | EGFR+ | 8867 |

These cellular assay results demonstrate the potent and highly selective inhibition of HER2 phosphorylation and HER2-dependent cell proliferation by this compound, with minimal impact on EGFR signaling and EGFR-dependent cell growth.[1][3][6]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the selectivity profile of this compound.

HER2 Enzymatic Kinase Assay

The in vitro kinase activity of this compound against HER2 was determined using a biochemical assay that measures the phosphorylation of a substrate by the purified HER2 kinase domain.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HER2 kinase domain is incubated with a generic tyrosine kinase substrate, such as a poly(Glu-Tyr) peptide.

-

Inhibitor Addition: A range of concentrations of this compound is added to the reaction mixture.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

-

Luminescence-based Assays: Employing assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.

-

Antibody-based Detection: Using a phospho-tyrosine specific antibody to detect the phosphorylated substrate, often in an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

-

IC50 Determination: The concentration of this compound that inhibits 50% of the HER2 kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phosphorylation Assays (pHER2 and pEGFR)

Cell-based assays were utilized to assess the inhibitory effect of this compound on the phosphorylation of HER2 and EGFR in their respective cellular environments.

Methodology:

-

Cell Culture:

-

Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified period.

-

Cell Lysis: After treatment, the cells are lysed to extract total cellular proteins.

-

Quantification of Phosphorylated and Total Protein: The levels of phosphorylated HER2 (pHER2), total HER2, phosphorylated EGFR (pEGFR), and total EGFR are measured using methods such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the receptors.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Cell lysates are added to wells coated with a capture antibody for the target protein (e.g., total HER2). A detection antibody specific for the phosphorylated form is then used for quantification.

-

-

IC50 Calculation: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the phosphorylation of the target receptor relative to untreated controls.

Cell Proliferation Assay

The antiproliferative activity of this compound was evaluated in both HER2-dependent and EGFR-dependent cancer cell lines.

Methodology:

-

Cell Seeding: BT474C1 and A431 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Exposure: The cells are treated with a serial dilution of this compound for a prolonged period (e.g., 72-96 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

-

-

GI50 Determination: The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a generalized experimental workflow.

Caption: Simplified HER2 Signaling Pathway.

Caption: Simplified EGFR Signaling Pathway.

Caption: Cellular Assay Experimental Workflow.

References

Preclinical Evaluation of (R)-DZD1516: A Brain-Penetrant HER2 Inhibitor for Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of (R)-DZD1516, a potent, selective, and orally bioavailable HER2 tyrosine kinase inhibitor (TKI) with the significant advantage of full blood-brain barrier (BBB) penetration. Designed to address the unmet need in HER2-positive breast cancer, particularly in patients with central nervous system (CNS) metastases, DZD1516 has demonstrated promising antitumor activity in various preclinical models. This document details the key quantitative data, experimental methodologies, and relevant biological pathways associated with its preclinical assessment.

Quantitative Data Summary

The preclinical efficacy of DZD1516 has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, offering a comparative look at its potency, selectivity, and antitumor effects.

Table 1: In Vitro Potency and Selectivity

| Assay Type | Cell Line / Target | Parameter | Value | Reference |

| Enzymatic Assay | HER2 | IC₅₀ | 0.56 nM | [1] |

| pHER2 Inhibition | BT474C1 | IC₅₀ | 4.4 nM | [1][2] |

| pEGFR Inhibition | A431 | IC₅₀ | 1455 nM | [1][2] |

| Selectivity | pEGFR / pHER2 | Ratio | >300-fold | [2] |

| Cell Proliferation | BT474C1 (HER2+) | GI₅₀ | 20 nM | |

| Cell Proliferation | A431 (EGFR+) | GI₅₀ | 8867 nM | [1] |

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Model Type | Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| Brain Metastasis (BM) | DZD1516 | 100 mg/kg | 48% | [1] |

| DZD1516 | 150 mg/kg | 79% | [1] | |

| Leptomeningeal Metastasis (LM) | DZD1516 | 100 mg/kg | 57% | [1] |

| DZD1516 | 150 mg/kg | 81% | [1] | |

| Subcutaneous (SC) | DZD1516 | 100 mg/kg | Tumor Remission | [2] |

| DZD1516 | 150 mg/kg | Tumor Remission | [2] |

Table 3: Pharmacokinetic Parameters

| Species | Parameter | Value | Reference |

| Rat | Kp,uu,CSF | 0.76 | |

| Monkey | Kp,uu,CSF | 1.4 | |

| Human | Kp,uu,CSF (DZD1516) | ~2.1 | [2][3] |

| Human | Kp,uu,CSF (DZ2678 - active metabolite) | ~0.76 | [2][3] |

| Human | Elimination Half-life | 15-19 hours | [4] |

| Human | Accumulation (Multiple Doses) | ~2-fold | [4] |

Signaling Pathway and Mechanism of Action

DZD1516 is a reversible and highly selective inhibitor of the HER2 receptor tyrosine kinase. In HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to receptor dimerization and constitutive activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways. These pathways are crucial for cell proliferation, survival, and invasion. DZD1516 competitively binds to the ATP-binding pocket of the HER2 kinase domain, inhibiting its autophosphorylation and subsequently blocking the activation of these oncogenic signaling cascades. Its high selectivity for HER2 over EGFR minimizes off-target effects commonly associated with less selective TKIs, such as diarrhea and skin rash.[2][4]

Caption: DZD1516 inhibits HER2 autophosphorylation, blocking downstream signaling.

Preclinical Experimental Workflow

The preclinical evaluation of DZD1516 followed a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment. This systematic approach ensures a thorough understanding of the compound's pharmacological profile before clinical translation.

Caption: Systematic workflow for the preclinical evaluation of DZD1516.

Detailed Experimental Protocols

The following section details the methodologies for the key experiments conducted during the preclinical evaluation of DZD1516. These protocols are based on the methods described in the supplementary materials of the primary research publication.[2]

In Vitro Assays

4.1.1 HER2 Enzymatic Assay

-

Objective: To determine the direct inhibitory activity of DZD1516 on HER2 kinase.

-

Method: Recombinant human HER2 protein was incubated with a specific substrate and ATP in a kinase buffer. DZD1516 was added at various concentrations. The kinase reaction was allowed to proceed for a specified time at 30°C and then stopped. The amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

4.1.2 Cellular Phosphorylation Assays (pHER2 and pEGFR)

-

Objective: To measure the inhibition of HER2 and EGFR phosphorylation in a cellular context.

-

Cell Lines: BT474C1 (HER2-overexpressing human breast carcinoma) and A431 (EGFR-overexpressing human epidermoid carcinoma).

-

Method: Cells were seeded in 96-well plates and starved overnight. The cells were then treated with various concentrations of DZD1516 for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated HER2 (Tyr1248) and phosphorylated EGFR (Tyr1068) were measured using a sandwich ELISA format.

-

Data Analysis: IC₅₀ values were determined from the dose-response curves.

4.1.3 Cell Proliferation Assay

-

Objective: To assess the antiproliferative effect of DZD1516 on cancer cell lines.

-

Method: BT474C1 and A431 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with a range of DZD1516 concentrations for 72 hours. Cell viability was assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: GI₅₀ (concentration for 50% growth inhibition) values were calculated from the resulting dose-response curves.

4.1.4 BBB Permeability and Efflux Transporter Assay

-

Objective: To evaluate the potential of DZD1516 to cross the BBB and to determine if it is a substrate of efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

-

Method: A Caco-2 cell monolayer model was used to assess bidirectional permeability (apical to basolateral and basolateral to apical). To test for efflux transporter interaction, the permeability assay was conducted in the presence and absence of known inhibitors of P-gp and BCRP.

-

Data Analysis: The apparent permeability coefficient (Papp) was calculated. An efflux ratio (Papp B-A / Papp A-B) of less than 2 indicates that the compound is not a significant substrate of the efflux transporters.

In Vivo Animal Studies

4.2.1 Animal Models

-

Animals: Female BALB/c nude mice, aged 6-8 weeks.

-

Cell Line for Xenografts: BT474C1 cells engineered to express luciferase (BT474C1-Luci Mono1) for bioluminescence imaging.

4.2.2 Subcutaneous (SC) Xenograft Model

-

Tumor Implantation: 5 x 10⁶ BT474C1-Luci Mono1 cells were injected subcutaneously into the right flank of the mice.

-

Treatment: When tumors reached an average volume of 150-250 mm³, mice were randomized into treatment groups. DZD1516 was administered orally, twice daily (BID).

-

Efficacy Assessment: Tumor volume was measured twice weekly with calipers. Body weight was monitored as an indicator of toxicity.

4.2.3 Brain Metastasis (BM) Xenograft Model

-

Tumor Implantation: 2 x 10⁵ BT474C1-Luci Mono1 cells were stereotactically injected into the cerebrum of the mice.

-

Treatment: Treatment was initiated 3 days post-implantation. DZD1516 was administered orally (BID).

-

Efficacy Assessment: Tumor growth was monitored using bioluminescence imaging (BLI) on a weekly basis. Animal survival was also a key endpoint.

4.2.4 Leptomeningeal Metastasis (LM) Xenograft Model

-

Tumor Implantation: 5 x 10⁵ BT474C1-Luci Mono1 cells were injected into the cisterna magna of the mice.

-

Treatment: Treatment began 3 days after cell inoculation.

-

Efficacy Assessment: Tumor burden was assessed by BLI. Clinical signs of disease progression and overall survival were monitored.

4.2.5 Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

PK Analysis: Following oral administration of DZD1516 to tumor-bearing mice, plasma and brain tissue were collected at various time points. Drug concentrations were determined by LC-MS/MS to calculate key PK parameters. The unbound brain-to-plasma concentration ratio (Kp,uu,CSF) was determined to quantify BBB penetration.

-

PD Analysis: For pharmacodynamic assessment, tumors from the SC model were collected at different times after a single dose of DZD1516. The levels of pHER2 in the tumor tissue were analyzed by immunohistochemistry (IHC) to correlate drug exposure with target inhibition.[2]

Conclusion

The comprehensive preclinical data for this compound strongly support its development as a novel therapeutic agent for HER2-positive breast cancer. Its high potency, selectivity against HER2 over EGFR, and, most notably, its ability to fully penetrate the blood-brain barrier, position it as a promising candidate to address the significant challenge of CNS metastases. The in vivo studies have demonstrated significant tumor growth inhibition in both intracranial and subcutaneous models. These preclinical findings have provided a solid foundation for the ongoing clinical evaluation of DZD1516 in patients with HER2-positive metastatic breast cancer.[2][5]

References

- 1. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]

- 2. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. Key regulator PNPLA8 drives phospholipid reprogramming induced proliferation and migration in triple-negative breast cancer | springermedizin.de [springermedizin.de]

A Potent, CNS-Penetrant HER2 Inhibitor for Metastatic Breast Cancer

An In-depth Technical Guide to the Discovery and Development of DZD1516

For Researchers, Scientists, and Drug Development Professionals

Abstract

DZD1516 is an orally bioavailable, reversible, and highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1] Developed by Dizal Pharmaceutical, DZD1516 was specifically engineered for high blood-brain barrier (BBB) penetration to address the significant unmet need in patients with HER2-positive metastatic breast cancer (MBC), a patient population with a high incidence of central nervous system (CNS) metastases.[2][3] Preclinical and clinical data have demonstrated its potent anti-tumor activity, favorable pharmacokinetic profile, and manageable safety profile, both as a monotherapy and in combination with other HER2-targeted agents.[4][5] This guide provides a comprehensive overview of the discovery and development history of DZD1516, detailing its mechanism of action, preclinical research, and clinical trial findings.

Discovery and Design

The development of DZD1516 was driven by the need for a potent and selective HER2 inhibitor with excellent BBB penetration.[2][6] The design strategy focused on optimizing the structure-activity relationship to achieve high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), thereby minimizing EGFR-related toxicities such as diarrhea and skin rash.[2][3] The 4-([2][6][7]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl scaffold, also found in tucatinib (B611992), was utilized to confer HER2 selectivity.[2] This scaffold occupies the ATP binding back pocket adjacent to the gatekeeper residue, enhancing binding potency to the HER2 protein.[2]

Further optimization focused on improving metabolic stability and brain penetration. The (S)-enantiomer, designated as DZD1516, was selected based on its potent HER2 inhibition and favorable pharmacokinetic properties.[2][8] A key feature of DZD1516 is that it is not a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major contributors to low CNS penetration of many drugs.[2][7]

Mechanism of Action

DZD1516 is an ATP-competitive inhibitor of the HER2 tyrosine kinase.[2] By binding to the ATP-binding site of the HER2 protein, it blocks the phosphorylation and activation of the receptor.[1] This, in turn, inhibits downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. The inhibition of these pathways ultimately leads to cell death in HER2-expressing tumor cells.[1]

Caption: Simplified DZD1516 Mechanism of Action in HER2+ Cancer Cells.

Preclinical Development

In Vitro Studies

-

Enzymatic and Cellular Assays: DZD1516 demonstrated potent and selective inhibition of HER2. In an enzymatic assay, it showed an IC50 value of 0.56 nM against HER2.[9] In the HER2-overexpressing BT474C1 cell line, DZD1516 inhibited pHER2 with an IC50 of 4.4 nM.[2] In contrast, its activity against wild-type EGFR was significantly lower, with an IC50 of 1455 nM for pEGFR in A431 cells, indicating over 300-fold selectivity for HER2.[2][3] This high selectivity is a key differentiating feature of DZD1516.

| Parameter | Value | Cell Line/Assay | Reference |

| HER2 IC50 (Enzymatic) | 0.56 nM | Enzymatic Assay | [9] |

| pHER2 IC50 (Cellular) | 4.4 nM | BT474C1 | [2] |

| pEGFR IC50 (Cellular) | 1455 nM | A431 | [2] |

| Selectivity (pEGFR/pHER2) | >300-fold | [2][3] | |

| Cell Proliferation GI50 (HER2+) | 20 nM | HER2-positive cells | [9] |

| Cell Proliferation GI50 (EGFRwt) | 8867 nM | A431 | [9] |

In Vivo Studies

-

Xenograft Models: The anti-tumor activity of DZD1516 was evaluated in various xenograft mouse models, including subcutaneous, brain metastasis (BM), and leptomeningeal metastasis (LM) models.[2][9]

-

In a BM model, DZD1516 at 100 mg/kg and 150 mg/kg resulted in tumor growth inhibition (TGI) of 48% and 79%, respectively.[2][9] The activity at 150 mg/kg was significantly better than that of tucatinib at its maximum tolerated dose in mice.[2]

-

In an LM model, DZD1516 at 100 and 150 mg/kg showed TGI values of 57% and 81%, respectively.[9]

-

In a subcutaneous xenograft model, DZD1516 demonstrated dose-dependent tumor remission.[9]

-

Pharmacokinetic studies in a BT474C1-Luci Mono1 subcutaneous xenograft mouse model showed that a 50 mg/kg dose of DZD1516 led to over 94% inhibition of pHER2 at 0.25 hours post-administration, with activity lasting for 6 hours.[9] A 150 mg/kg dose resulted in 89% pHER2 inhibition over 24 hours.[9]

-

| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |

| Brain Metastasis (BM) | 100 | 48% | [2][9] |

| 150 | 79% | [2][9] | |

| Leptomeningeal Metastasis (LM) | 100 | 57% | [9] |

| 150 | 81% | [9] |

-

Combination Studies: Preclinical studies also explored the synergistic effects of DZD1516 in combination with HER2 antibody-drug conjugates (ADCs) like T-DM1 and T-DXd (trastuzumab deruxtecan).[3][5] The combination demonstrated enhanced anti-tumor activity in both subcutaneous and brain metastasis xenograft models compared to the ADCs alone.[3][5]

Pharmacokinetics and BBB Penetration

A defining feature of DZD1516 is its ability to fully penetrate the BBB.[3][7] In vitro studies showed that both DZD1516 and its active metabolite, DZ2678, have good permeability and are not substrates of P-gp and BCRP efflux pumps.[7] This was confirmed in preclinical animal models, with Kp,uu,CSF values (a measure of unbound drug concentration in the cerebrospinal fluid relative to plasma) in rats and monkeys ranging from 0.57 to 4.1.[9]

Clinical Development

Phase 1 Clinical Trial (WEN-JI1)

The first-in-human, multi-center, open-label, Phase 1 dose-escalation study (WEN-JI1; NCT04509596; CTR20202424) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DZD1516 monotherapy in patients with HER2+ metastatic breast cancer who had relapsed from standard of care.[2][6]

-

Study Design: Patients received DZD1516 orally twice daily (BID) in continuous 21-day cycles across six dose levels ranging from 25 mg to 300 mg.[2][6]

-

Patient Population: As of August 2022, 23 patients were enrolled and dosed.[2] A significant portion of the patients (65.2%) had CNS metastases at study entry.[2][3] The patients were heavily pre-treated, with a median of seven prior lines of systemic therapies.[2][6]

Caption: WEN-JI1 Phase 1 Trial Workflow.

Clinical Findings

-

Safety and Tolerability: DZD1516 was generally well-tolerated at doses up to 250 mg BID.[3][6] Dose-limiting toxicities were reported at the 300 mg dose, leading to the determination of 250 mg BID as the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[2][4][6] The most common treatment-emergent adverse events (TEAEs) included headache, vomiting, nausea, and decreased hemoglobin.[2][7] Importantly, no wild-type EGFR-related AEs, such as diarrhea or rash, were observed at doses of 250 mg and below, consistent with its high selectivity.[3][7]

| Adverse Event | Frequency | Grade | Reference |

| Headache | 42.9% | Most Grade 1/2 | [7] |

| Vomiting | 38.1% | Most Grade 1/2 | [7] |

| Nausea | 23.8% | Most Grade 1/2 | [7] |

| Hemoglobin Decreased | 23.8% | Most Grade 1/2 | [7] |

| Diarrhea or Rash | Not reported at ≤ 250 mg | - | [6][7] |

-

Pharmacokinetics: The combined plasma exposure of DZD1516 and its active metabolite DZ2678 increased in a dose-proportional manner.[7] The elimination half-life was approximately 15-19 hours.[7] A roughly 2-fold accumulation of DZD1516 was observed after multiple doses.[5][7] Crucially, the mean Kp,uu,CSF was 2.1 for DZD1516 and 0.76 for DZ2678, confirming excellent CNS penetration in patients.[2][6]

| Parameter | DZD1516 | DZ2678 (Active Metabolite) | Reference |

| Mean Kp,uu,CSF | 2.1 | 0.76 | [2][6] |

| Elimination Half-life | ~15-19 hours | - | [7] |

-

Efficacy: In a heavily pretreated patient population, the best anti-tumor response observed with DZD1516 monotherapy was stable disease in intracranial, extracranial, and overall lesions.[2][6][10]

Future Directions

The promising preclinical and Phase 1 data for DZD1516 have established it as a potent, selective, and CNS-penetrant HER2 inhibitor with a favorable safety profile.[6] Further clinical evaluation is warranted.[2] The recommended Phase 2 dose of 250 mg BID provides a solid foundation for future studies.[6]

Given the synergistic effects observed in preclinical models, the next logical step is to evaluate DZD1516 in combination with other standard-of-care agents for HER2+ breast cancer, such as HER2-targeted antibodies and ADCs.[4][11] These combination therapies hold the potential to further improve outcomes for patients with HER2-positive metastatic breast cancer, especially those with brain metastases.[4]

Experimental Protocols

In Vitro pHER2 and pEGFR Inhibition Assays

-

Objective: To determine the cellular potency and selectivity of DZD1516.

-

Cell Lines: BT474C1 (HER2-overexpressing) and A431 (wild-type EGFR-overexpressing).[2]

-

Methodology:

-

Cells are seeded in appropriate culture plates and allowed to attach overnight.

-

Cells are then treated with serial dilutions of DZD1516 for a specified period.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR) levels are quantified using a validated immunoassay method (e.g., ELISA or Western Blot).

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of DZD1516 in various tumor models.

-

Animal Model: Immunocompromised mice (e.g., nude mice).[2]

-

Methodology:

-

Tumor Implantation:

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. DZD1516 is administered orally at specified doses and schedules.[2]

-

Efficacy Assessment: Tumor volume is measured regularly (for SC models) or monitored via bioluminescence imaging (for BM and LM models). Tumor growth inhibition (TGI) is calculated at the end of the study.[2]

-

Pharmacokinetic Analysis

-

Objective: To determine the pharmacokinetic properties of DZD1516 and its metabolites.

-

Sample Collection: Plasma and cerebrospinal fluid (CSF) samples are collected from patients at various time points after DZD1516 administration.[2]

-

Methodology:

-

Concentrations of DZD1516 and its active metabolite DZ2678 in plasma and CSF are determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) bioanalytical method.[2]

-

Non-compartmental pharmacokinetic analysis is performed using software such as Phoenix WinNonlin to calculate parameters like AUC (area under the curve), half-life, and Kp,uu,CSF.[2]

-

References

- 1. Facebook [cancer.gov]

- 2. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dizal Pharma [dizalpharma.com]

- 4. onclive.com [onclive.com]

- 5. onclive.com [onclive.com]

- 6. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asco.org [asco.org]

- 8. researchgate.net [researchgate.net]

- 9. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]

- 10. onclive.com [onclive.com]

- 11. Facebook [cancer.gov]

(R)-DZD1516: A Deep Dive into its Pharmacological Profile for the Treatment of HER2-Positive Cancers

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

(R)-DZD1516 is an investigational, orally bioavailable, reversible, and highly selective tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2).[1] Overexpression of HER2 is a key driver in a significant subset of breast cancers and other solid tumors, leading to aggressive disease and poor prognosis.[1] this compound has been specifically designed for potent and selective inhibition of HER2, including notable penetration of the blood-brain barrier (BBB), a critical feature for treating central nervous system (CNS) metastases.[2] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively binding to the intracellular tyrosine kinase domain of the HER2 receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[1] The HER2 pathway, upon activation, typically involves homodimerization or heterodimerization with other members of the ErbB family (e.g., EGFR/HER1, HER3, HER4), leading to the activation of critical cell signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are integral to cell proliferation, survival, and differentiation. By inhibiting HER2, this compound effectively abrogates these signals, leading to the suppression of tumor growth and induction of apoptosis in HER2-overexpressing cancer cells.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies, as well as a Phase 1 clinical trial. The data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity

| Parameter | Cell Line/Enzyme | Value | Reference |

| HER2 Kinase Inhibition (IC50) | Recombinant HER2 | 0.56 nM | [3] |

| pHER2 Inhibition (IC50) | BT474C1 (HER2+) | 4.4 nM | [3] |

| pEGFR Inhibition (IC50) | A431 (EGFR+) | 1455 nM | [3] |

| Selectivity (pEGFR IC50 / pHER2 IC50) | - | >300-fold | [3][4] |

| Cell Proliferation Inhibition (GI50) | BT474C1 (HER2+) | 20 nM | [3] |

| Cell Proliferation Inhibition (GI50) | A431 (EGFR+) | 8867 nM | [3] |

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |

| Brain Metastasis (BM) | This compound | 100 mg/kg | 48% | [5] |

| Brain Metastasis (BM) | This compound | 150 mg/kg | 79% | [5] |

| Leptomeningeal Metastasis (LM) | This compound | 100 mg/kg | 57% | [5] |

| Leptomeningeal Metastasis (LM) | This compound | 150 mg/kg | 81% | [5] |

Table 3: Human Pharmacokinetic Parameters (Phase 1 Study)

| Parameter | Value | Reference |

| Elimination Half-life (t1/2) | ~15-19 hours | [2] |

| Blood-Brain Barrier Penetration (Kp,uu,CSF) | 2.1 | [6] |

| Active Metabolite (DZ2678) Kp,uu,CSF | 0.76 | [6] |

| Maximum Tolerated Dose (MTD) | 250 mg BID | [6] |

| Recommended Phase 2 Dose (RP2D) | 250 mg BID | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. HER2 Kinase Enzymatic Assay: The inhibitory activity of this compound against the HER2 kinase was determined using a biochemical assay. Recombinant HER2 enzyme was incubated with a peptide substrate (e.g., Poly(Glu,Tyr)) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). The reaction was initiated by the addition of ATP. The amount of ADP produced, which is proportional to kinase activity, was quantified using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

2. Cellular pHER2 and pEGFR Inhibition Assays:

-

Cell Culture: HER2-overexpressing BT474C1 cells and EGFR-overexpressing A431 cells were cultured in appropriate media.

-

Treatment: Cells were treated with various concentrations of this compound for a specified period.

-

Western Blotting: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR). After washing, the membranes were incubated with a corresponding secondary antibody, and the protein bands were visualized using a chemiluminescence detection system.

3. Cell Proliferation Assay: BT474C1 and A431 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound. After a 72-hour incubation period, cell viability was assessed using a reagent such as AlamarBlue, which measures metabolic activity. The fluorescence was read on a plate reader to determine the concentration of this compound that inhibited cell growth by 50% (GI50).

In Vivo Xenograft Models

1. Subcutaneous Xenograft Model: HER2-positive BT474C1 cells were implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice). Once tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules. Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised for pharmacodynamic analysis, such as immunohistochemistry for pHER2.

2. Orthotopic Brain Metastasis Xenograft Model: To evaluate the efficacy of this compound against CNS metastases, an orthotopic brain metastasis model was established. Luciferase-expressing BT474C1 cells (BT474C1-luc) were stereotactically implanted into the brains of immunodeficient mice. Tumor growth was monitored non-invasively using bioluminescence imaging. Once brain tumors were established, mice were treated with this compound. The primary endpoints were tumor burden, as measured by bioluminescence, and overall survival.

Human Pharmacokinetic Analysis

The pharmacokinetic properties of this compound were evaluated in a Phase 1, multicenter, open-label, dose-escalation study in patients with HER2-positive metastatic breast cancer (NCT04509596).[2] Eligible patients received oral doses of this compound. Blood and cerebrospinal fluid (CSF) samples were collected at various time points to determine the concentrations of this compound and its active metabolite, DZ2678. Pharmacokinetic parameters, including half-life, maximum concentration (Cmax), and the brain-to-plasma concentration ratio (Kp,uu,CSF), were calculated using non-compartmental analysis.

Conclusion

This compound is a potent and highly selective HER2 inhibitor with a promising pharmacological profile. Its high selectivity for HER2 over EGFR suggests a potential for a favorable safety profile with reduced EGFR-related toxicities.[2][4] Notably, this compound demonstrates excellent blood-brain barrier penetration, a critical attribute for addressing the significant unmet medical need in patients with HER2-positive breast cancer and brain metastases.[6] The preclinical and early clinical data presented in this whitepaper support the continued development of this compound as a potential new therapeutic option for patients with HER2-positive malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety in this patient population.[6]

References

- 1. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Breast Cancer Brain Metastasis Patient-Derived Orthotopic Xenograft Model for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-DZD1516: A Deep Dive into Target Engagement in HER2-Positive Cancer Cells

(R)-DZD1516 is an orally bioavailable, central nervous system (CNS) penetrant, reversible, and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] This technical guide provides an in-depth analysis of the target engagement of this compound in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Executive Summary

This compound demonstrates potent and selective inhibition of HER2 kinase activity. Preclinical studies highlight its ability to significantly suppress the proliferation of HER2-overexpressing cancer cells with minimal impact on cells expressing wild-type epidermal growth factor receptor (EGFR). The compound's high selectivity and ability to cross the blood-brain barrier address a critical unmet need in the treatment of HER2-positive metastatic breast cancer, particularly in patients with CNS metastases.[1][3][4] This document collates the pivotal preclinical data that forms the basis of its clinical development.

Quantitative Analysis of Target Engagement

The inhibitory activity of DZD1516 and its active metabolite, DZ2678, has been quantified through both enzymatic and cellular assays. The data underscores the compound's high potency against its intended target, HER2, and its selectivity over EGFR.

Cellular Activity: Phosphorylation Inhibition

In cellular assays, DZD1516 potently inhibits the autophosphorylation of HER2 (pHER2) in HER2-overexpressing cell lines. The BT474C1 cell line, a well-established model for HER2-positive breast cancer, was utilized to determine the cellular IC50. In contrast, the A431 cell line, which overexpresses wild-type EGFR, was used to assess selectivity. DZD1516 exhibited over 300-fold selectivity for HER2 over EGFR in these cellular contexts.[1][2]

| Compound | Target | Cell Line | IC50 (nM) | Selectivity (fold) |

| DZD1516 | pHER2 | BT474C1 | 4.4[1][2] | >300 |

| DZD1516 | pEGFR | A431 | 1455[1] |

Cellular Activity: Anti-proliferative Effects

The biological consequence of HER2 inhibition is a reduction in cancer cell proliferation. The anti-proliferative activity of DZD1516 was quantified by determining the GI50 (concentration for 50% growth inhibition) in the same cell lines. The results mirror the high potency and selectivity observed in the phosphorylation assays.[1]

| Compound | Cell Line | Target Overexpression | GI50 (nM) |

| DZD1516 | BT474C1 | HER2 | 20[1][2] |

| DZD1516 | A431 | Wild-type EGFR | 8867[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the primary literature.[1]

Cellular pHER2 Inhibition Assay

This assay quantifies the ability of DZD1516 to inhibit HER2 autophosphorylation in a cellular context.

-

Cell Culture: BT474C1 cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of DZD1516 for a specified period (e.g., 2 hours).

-

Cell Lysis: Following treatment, the cells are washed and lysed to extract total protein.

-

Quantification of pHER2: The levels of phosphorylated HER2 (pHER2) and total HER2 in the cell lysates are quantified using a sensitive immunoassay method, such as ELISA or Meso Scale Discovery (MSD).

-

Data Analysis: The ratio of pHER2 to total HER2 is calculated for each concentration of DZD1516. The results are normalized to vehicle-treated controls, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation (GI50) Assay

This assay measures the effect of DZD1516 on the growth of cancer cell lines.

-

Cell Seeding: BT474C1 or A431 cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Incubation: Cells are incubated with a range of concentrations of DZD1516 for an extended period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric reagent, such as CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.

-

Data Analysis: The luminescence or absorbance signal is measured. The GI50 value is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a non-linear regression model.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

HER2 Signaling Pathway and DZD1516 Inhibition

The following diagram illustrates the canonical HER2 signaling pathway, which promotes cell proliferation and survival, and indicates the point of inhibition by DZD1516.

Experimental Workflow for Cellular pHER2 Inhibition Assay

This workflow diagram outlines the key steps involved in determining the cellular IC50 of DZD1516 for pHER2 inhibition.

References

- 1. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (R)-DZD1516: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (R)-DZD1516, a potent and highly selective, reversible inhibitor of the human epidermal growth factor receptor 2 (HER2). The data presented herein summarizes its enzymatic and cellular activity, selectivity profile, and the detailed methodologies employed in its preclinical evaluation.

Core Data Summary

The in vitro activity of this compound was assessed through a series of enzymatic and cellular assays to determine its potency and selectivity. All quantitative data are summarized in the tables below for clear comparison.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound

| Target | Assay Type | Metric | Value (nM) | Cell Line |

| HER2 | Enzymatic | IC₅₀ | 0.56[1][2] | - |

| pHER2 | Cellular | IC₅₀ | 4.4[1][2] | BT474C1[1][2] |

| pEGFR (wild-type) | Cellular | IC₅₀ | 1455[1][2] | A431[1][2] |

Table 2: Cell Proliferation Inhibition by this compound

| Cell Line | Target Expression | Metric | Value (nM) |

| HER2-positive cells | HER2 | GI₅₀ | 20[2] |

| A431 | Wild-type EGFR | GI₅₀ | 8867[2] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase Inhibition | Number of Kinases | Details |

| >50% inhibition | 12 out of 121 | Further IC₅₀ values were determined for these 12 kinases.[1] |

This compound demonstrates potent and selective inhibition of HER2, with over 300-fold selectivity against wild-type EGFR in cellular assays.[1][3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

HER2 Enzymatic Assay

The inhibitory activity of this compound against the HER2 kinase was determined using a biochemical assay that measures the phosphorylation of a substrate. A common method, such as an ADP-Glo™ Kinase Assay, involves the following general steps:

-

Reagent Preparation : Dilute the HER2 enzyme, substrate (e.g., Poly (Glu4,Tyr1)), ATP, and test compounds (including this compound) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

-

Reaction Initiation : In a 384-well plate, add the inhibitor or vehicle (DMSO), followed by the HER2 enzyme. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation : Allow the reaction to proceed at room temperature for a specified time, typically 1 hour.

-

Signal Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal.

-

Data Analysis : Measure luminescence using a plate reader. The signal positively correlates with the amount of ADP produced and thus the kinase activity. Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (pHER2 and pEGFR)

The effect of this compound on the phosphorylation of HER2 and EGFR in a cellular context was evaluated using a cellular phosphorylation assay, likely an in-cell Western blot or a similar immunoassay.

-

Cell Culture and Treatment :

-

HER2-overexpressing BT474C1 cells and wild-type EGFR-expressing A431 cells are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are then treated with various concentrations of this compound or a vehicle control for a specified period.

-

-

Cell Lysis : After treatment, the cells are washed and lysed to extract cellular proteins.

-

Immunodetection :

-

The cell lysates are transferred to an assay plate.

-

The levels of phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR) are detected using specific primary antibodies against the phosphorylated forms of the receptors.

-

A secondary antibody conjugated to a detectable label (e.g., a fluorescent dye or an enzyme) is then added.

-

-

Signal Quantification and Normalization : The signal is measured using a plate reader. To normalize for cell number, the total protein concentration in each well is determined, or a parallel detection of total HER2 and total EGFR is performed.

-

Data Analysis : The percentage of inhibition of phosphorylation is calculated for each concentration of this compound, and IC₅₀ values are determined by non-linear regression analysis.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a cell viability assay, such as the MTT or Alamar-Blue assay.

-

Cell Seeding : HER2-positive breast cancer cells (e.g., BT474) and HER2-negative cells (e.g., A431) are seeded in 96-well plates at an optimized density and allowed to attach overnight.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound or a vehicle control and incubated for a period of 72 hours.

-

Viability Assessment :

-

For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

-

For an Alamar-Blue assay, the reagent is added to each well, and after an incubation period, the fluorescence is measured.

-

-

Data Analysis : The absorbance or fluorescence values are used to calculate the percentage of cell growth inhibition. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Visualizations

HER2 Signaling Pathway Inhibition by this compound

This compound is a reversible inhibitor of HER2, a receptor tyrosine kinase.[4] Upon binding to the ATP-binding site of the HER2 kinase domain, it blocks the autophosphorylation of the receptor. This inhibition prevents the activation of downstream signaling pathways critical for cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6]

Caption: Inhibition of the HER2 signaling pathway by this compound.

Experimental Workflow for Cellular Phosphorylation Assay

The following diagram illustrates the general workflow for determining the inhibitory effect of this compound on HER2 phosphorylation in a cellular context.

Caption: Workflow for the cellular phosphorylation assay.

Logical Relationship of this compound Selectivity

This diagram illustrates the high selectivity of this compound for HER2 over wild-type EGFR, as demonstrated by the significant difference in their cellular IC₅₀ values.

Caption: Selectivity of this compound for HER2 versus EGFR.

References

- 1. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]

- 3. Molecular Atlas of HER2+ Breast Cancer Cells Treated with Endogenous Ligands: Temporal Insights into Mechanisms of Trastuzumab Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-DZD1516 and its Active Metabolite DZ2678: A Selective, Brain-Penetrant HER2 Inhibitor

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Executive Summary

(R)-DZD1516 is an orally bioavailable, potent, and highly selective, reversible tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2). A key characteristic of DZD1516 is its designed ability to fully penetrate the blood-brain barrier (BBB), addressing a critical unmet need in the treatment of HER2-positive cancers, particularly breast cancer with central nervous system (CNS) metastases. Upon administration, DZD1516 is metabolized to its active metabolite, DZ2678, which also demonstrates potent HER2 inhibition. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound and DZ2678, including their mechanism of action, pharmacology, and detailed experimental methodologies.

Clarification on Therapeutic Indication

Initial inquiries regarding this topic suggested a potential link between this compound and the treatment of relapsed/refractory peripheral T-cell lymphoma (PTCL) via the JAK/STAT signaling pathway. Our comprehensive review of the scientific literature indicates that This compound is a HER2 inhibitor developed for solid tumors, such as HER2-positive breast cancer.

The association with PTCL and JAK/STAT signaling pertains to a different investigational drug from the same developer, Dizal Pharmaceutical, named golidocitinib (DZD4205) . Golidocitinib is a selective JAK1 inhibitor that has been approved in China for the treatment of relapsed or refractory PTCL. This guide will focus exclusively on the established mechanism and data for this compound and its metabolite DZ2678.

Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor that selectively binds to the kinase domain of HER2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] Overexpression of HER2 leads to the formation of HER2-containing homodimers and heterodimers (most notably with HER3), which potently activate pro-survival and proliferative signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[2][3] By inhibiting HER2 phosphorylation, DZD1516 effectively abrogates these oncogenic signals, leading to cell death in HER2-expressing tumor cells.[1]

A critical design feature of DZD1516 is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR). This selectivity is intended to minimize EGFR-related toxicities commonly associated with less selective TKIs, such as diarrhea and skin rash.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active metabolite DZ2678.

Table 1: In Vitro Potency and Selectivity

| Compound | Target/Assay | Cell Line | IC50 / GI50 (nM) | Selectivity | Reference |

| This compound | HER2 (enzymatic) | - | 0.56 | - | |

| pHER2 (cellular) | BT474C1 | 4.4 | >300-fold vs. pEGFR | [5] | |

| pEGFR (cellular) | A431 | 1455 | - | [6] | |

| Cell Proliferation | BT474C1 (HER2+) | 20 | >440-fold vs. A431 | [6] | |

| Cell Proliferation | A431 (EGFR+) | 8867 | - | [6] | |

| DZ2678 | HER2 (enzymatic) | - | 0.95 | - |

IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.

Table 2: Preclinical Pharmacokinetics and Efficacy

| Compound | Species | Parameter | Value | Model System | Reference |

| This compound | Rat | Kp,uu,brain | 0.57 - 0.87 | - | |

| Rat | Kp,uu,CSF | 0.76 | - | [5] | |

| Monkey | Kp,uu,CSF | 4.1 | - | ||

| Mouse | pHER2 Inhibition | >94% (at 6h) | BT474C1-Luci Mono1 SC Xenograft (50 mg/kg) | [6] | |

| Mouse | Tumor Growth Inhibition (TGI) | 79% | Brain Metastasis (BM) Xenograft (150 mg/kg) | [6] | |

| Mouse | Tumor Growth Inhibition (TGI) | 81% | Leptomeningeal Metastasis (LM) Xenograft (150 mg/kg) | [6] | |

| DZ2678 | Rat | Kp,uu,brain | 0.12 - 0.23 | - | |

| Monkey | Kp,uu,CSF | 0.865 | - | [2] |

Kp,uu,brain: Unbound brain-to-plasma partition ratio. Kp,uu,CSF: Unbound cerebrospinal fluid-to-plasma partition ratio.

Table 3: Clinical Pharmacokinetics (Phase 1, NCT04509596)

| Compound | Parameter | Value | Patient Population | Reference |

| This compound | Elimination Half-life (single dose) | 13.4 – 22.5 hours | HER2+ Metastatic Breast Cancer (MBC) | [7] |

| Elimination Half-life (multiple doses) | ~15 - 19 hours | HER2+ MBC | [8] | |

| Accumulation (AUC, multiple doses) | ~2-fold | HER2+ MBC | [8] | |

| Mean Kp,uu,CSF | 2.1 | HER2+ MBC with CNS metastases | [3] | |

| DZ2678 | Mean Kp,uu,CSF | 0.76 | HER2+ MBC with CNS metastases | [3] |

Mandatory Visualizations

Diagram 1: HER2 Signaling Pathway Inhibition by DZD1516

Caption: DZD1516 inhibits HER2 autophosphorylation, blocking PI3K/Akt and MAPK pathways.

Diagram 2: Preclinical Brain Metastasis Xenograft Workflow

Caption: Workflow for evaluating DZD1516 in a brain metastasis xenograft model.

Diagram 3: Metabolic Conversion of DZD1516 to DZ2678

Caption: DZD1516 undergoes N-demethylation to form the active metabolite DZ2678.

Experimental Protocols

In Vitro HER2 Enzymatic Assay

-

Objective: To determine the direct inhibitory activity of DZD1516 and DZ2678 on HER2 kinase enzymatic activity.

-

Methodology:

-

A recombinant human HER2 kinase enzyme is used.

-

The assay is typically performed in a 96- or 384-well plate format.

-

Serial dilutions of the test compounds (DZD1516, DZ2678) are prepared in DMSO and added to the wells.

-

The kinase reaction is initiated by adding a reaction mixture containing the HER2 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP (often radiolabeled [γ-³²P]ATP or in a system like ADP-Glo™).

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified.

-

For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity.

-

For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is proportional to kinase activity.

-

-

Data are normalized to controls (vehicle for 0% inhibition, no enzyme for 100% inhibition).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

-

Cellular HER2 Phosphorylation (pHER2) Assay

-

Objective: To measure the ability of DZD1516 to inhibit HER2 autophosphorylation in a cellular context.

-

Methodology:

-

HER2-overexpressing cells (e.g., BT474C1) are seeded in multi-well plates and cultured to a specified confluency.

-

Cells are serum-starved for several hours to reduce basal receptor activation.

-

Cells are treated with various concentrations of DZD1516 for a defined period.

-

Following treatment, cells are lysed with a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

The total protein concentration in the lysates is quantified (e.g., using a BCA assay).

-

The levels of phosphorylated HER2 (pHER2) and total HER2 are measured using a quantitative immunoassay, such as a sandwich ELISA or Western blotting.

-

The pHER2 signal is normalized to the total HER2 signal for each sample.

-

IC50 values are determined by plotting the normalized pHER2 levels against the drug concentration and fitting to a dose-response curve.[2]

-

Subcutaneous and Brain Metastasis Xenograft Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of DZD1516 as a monotherapy and in combination with other agents.

-

Methodology:

-

Cell Preparation: HER2-positive human cancer cells engineered to express luciferase (e.g., BT474C1-Luci Mono1) are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel.

-

Animal Model: Female immunodeficient mice (e.g., nude or SCID mice, 4-6 weeks old) are used.

-

Tumor Implantation:

-

Tumor Growth Monitoring:

-

For SC models, tumor volume is measured regularly with calipers (Volume = (width)² x length/2).

-

For BM and other models using luciferase-tagged cells, tumor burden is monitored non-invasively using bioluminescence imaging (BLI).

-

-

Treatment: Once tumors reach a predetermined size (e.g., 50-200 mm³), mice are randomized into treatment groups. DZD1516 is administered orally (e.g., twice daily) at various dose levels. Control groups receive the vehicle.

-

Efficacy Endpoints:

-

Clinical Development Overview

This compound was evaluated in a Phase 1, multi-center, open-label, dose-escalation study (WEN-JI1, NCT04509596).[3][9]

-

Population: Patients with HER2-positive metastatic breast cancer who had relapsed from standard of care. A significant portion of enrolled patients (65.2%) had baseline CNS metastases.[2][7]

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DZD1516 monotherapy.[3][9]

-

Dosing: Doses ranged from 25 mg to 300 mg, administered orally twice daily (BID).[2]

-

Key Findings:

-

The maximum tolerated dose (MTD) was established at 250 mg BID.[2][3]

-

The most common adverse events included headache, vomiting, and decreased hemoglobin. Notably, common EGFR-related toxicities like diarrhea and rash were not observed at or below the MTD.[2]

-

Pharmacokinetic analysis confirmed excellent CNS penetration, with a mean unbound CSF-to-plasma partition ratio (Kp,uu,CSF) of 2.1 for DZD1516.[2][3]

-

The best overall response observed was stable disease, which is notable in a heavily pre-treated patient population (median of 7 prior systemic therapies).[2][3]

-

Further clinical evaluation of DZD1516, likely in combination with other HER2-targeted agents, is warranted.[2][3]

References

- 1. onclive.com [onclive.com]

- 2. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Development of Novel Patient-Derived Xenografts from Breast Cancer Brain Metastases [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes: (R)-DZD1516 In Vitro Assay Protocol for HER2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is an orally bioavailable, potent, and selective reversible tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2][3] It is designed to penetrate the blood-brain barrier, offering a potential treatment for HER2-positive metastatic breast cancer, including cases with central nervous system (CNS) metastases.[1][3] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity and high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR).[1][4][5]

These application notes provide detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound on HER2 signaling and cell proliferation. The described methods are essential for characterizing the potency and selectivity of this compound and similar HER2 inhibitors.

Data Presentation

The following tables summarize the in vitro inhibitory activities of this compound.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | This compound IC₅₀/GI₅₀ (nM) |

| Enzymatic Assay | HER2 | IC₅₀ | 0.56[1][6] |

| Cellular Assay | BT474C1 (HER2 overexpressing) | pHER2 Inhibition (IC₅₀) | 4.4[6] |

| Cellular Assay | A431 (EGFR wild-type) | pEGFR Inhibition (IC₅₀) | 1455[1] |

| Cell Proliferation Assay | BT474C1 (HER2 overexpressing) | GI₅₀ | 20[1][6] |

| Cell Proliferation Assay | A431 (EGFR wild-type) | GI₅₀ | 8867[1][6] |

Table 2: Selectivity Profile of this compound

| Comparison | Selectivity Ratio ((IC₅₀ EGFR)/(IC₅₀ HER2)) |

| pEGFR vs. pHER2 Inhibition | >300-fold[1] |

Experimental Protocols

Western Blot Analysis of HER2 Phosphorylation

This protocol details the procedure to assess the inhibition of HER2 phosphorylation in a HER2-overexpressing cell line upon treatment with this compound.

a. Cell Culture and Treatment

-

Culture BT474C1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO-treated) group.

b. Protein Extraction and Quantification

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting

-

Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-HER2 (p-HER2), total HER2, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis

-

Quantify the band intensities using densitometry software.

-

Normalize the p-HER2 and p-Akt signals to their respective total protein signals.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay

This protocol is for determining the effect of this compound on the proliferation of HER2-positive cancer cells.

a. Cell Seeding and Treatment

-

Seed BT474C1 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with the different concentrations of this compound. Include a vehicle control.

b. Incubation and Viability Assessment

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

c. Data Analysis

-

Measure the absorbance or luminescence for each well.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value using non-linear regression.

Visualizations

Caption: HER2 Signaling Pathway and this compound Inhibition.

References

- 1. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Atlas of HER2+ Breast Cancer Cells Treated with Endogenous Ligands: Temporal Insights into Mechanisms of Trastuzumab Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dizal Pharma [dizalpharma.com]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]

Application Notes: Evaluating the Efficacy of (R)-DZD1516 in Animal Models of Brain Metastases

References

- 1. Dizal Pharma [dizalpharma.com]

- 2. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. onclive.com [onclive.com]

- 6. onclive.com [onclive.com]

- 7. Intracranial Orthotopic Model: A Procedure to Implant Cancer Cells in Mouse Brain [jove.com]

- 8. In Vivo Intricacies: The Power of Orthotopic and Metastatic Models in Brain Tumor Studies | ChemPartner [chempartner.com]

- 9. Modeling Brain Metastasis by Internal Carotid Artery Injection of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for generating brain metastatic tumor cells through repeated intracardiac injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Video: Ultrasound Imaging-guided Intracardiac Injection to Develop a Mouse Model of Breast Cancer Brain Metastases Followed by Longitudinal MRI [jove.com]

- 12. Intracardiac Injection Mouse Model to Study Cancer Cell Dormancy in Brain Metastasis | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. A novel optimized orthotopic mouse model for brain metastasis with sustained cerebral blood circulation and capability of multiple delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vivo Bioluminescence Imaging of Tumor Hypoxia Dynamics of Breast Cancer Brain Metastasis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]

- 18. researchgate.net [researchgate.net]

- 19. Video: In vivo Bioluminescence Imaging of Tumor Hypoxia Dynamics of Breast Cancer Brain Metastasis in a Mouse Model [jove.com]

Pharmacokinetic and pharmacodynamic analysis of (R)-DZD1516

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is a potent, reversible, and highly selective HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase inhibitor (TKI) designed for significant blood-brain barrier penetration.[1][2][3][4] This makes it a promising therapeutic agent for HER2-positive cancers, particularly those with central nervous system (CNS) metastases, a common occurrence in patients with metastatic breast cancer.[2][3] this compound has demonstrated encouraging preclinical and clinical activity, with a favorable safety profile.[1][2] These application notes provide a summary of its pharmacokinetic and pharmacodynamic properties and detailed protocols for its analysis.

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and its active metabolite, DZ2678.

Table 1: In Vitro Pharmacodynamics of this compound

| Parameter | Value | Cell Line/Assay Condition |

| HER2 Kinase Inhibition (IC50) | 0.56 nM | Enzymatic Assay |

| pHER2 Inhibition (IC50) | 4.4 nM | BT474C1 cells |

| pEGFR Inhibition (IC50) | 1455 nM | A431 cells |

| Selectivity (pEGFR/pHER2) | >300-fold | |

| Cell Proliferation (GI50) | 20 nM | HER2+ cells |

| hERG IC50 | 3.29 µM | In vitro safety pharmacology |

Table 2: In Vivo Pharmacodynamics of this compound in Xenograft Models

| Animal Model | Dosage | Effect |

| Subcutaneous Xenograft | 50 mg/kg | >94% pHER2 inhibition at 0.25h, lasting for 6h |

| 150 mg/kg | 89% pHER2 inhibition, lasting for 24h | |

| Brain Metastasis Model | 100 mg/kg | 48% Tumor Growth Inhibition (TGI) |

| 150 mg/kg | 79% TGI | |

| Leptomeningeal Metastasis Model | 100 mg/kg | 57% TGI |

| 150 mg/kg | 81% TGI |

Table 3: Pharmacokinetic Parameters of this compound and its Active Metabolite (DZ2678)

| Parameter | This compound | DZ2678 | Species/Condition |

| Elimination Half-life | ~15-19 hours | Not specified | Human |

| Accumulation (AUC) | ~2-fold on multiple doses | Not specified | Human |

| CNS Penetration (Kp,uu,CSF) | 2.1 | 0.76 | Human |

| P-gp and BCRP Substrate | No | No | In vitro |

Signaling Pathway